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This technical guide provides a comprehensive overview of the initial safety and toxicology
data for A3907, a novel, orally available, systemic Apical Sodium-Dependent Bile Acid
Transporter (ASBT) inhibitor. A3907 is under investigation for the treatment of cholestatic liver
diseases. By inhibiting ASBT in the intestine, liver, and kidneys, A3907 aims to reduce the total
bile acid pool and protect the liver from bile acid-induced injury.[1][2][3] This document
summarizes key preclinical and Phase 1 clinical findings, presenting quantitative data in tabular
format, detailing experimental methodologies, and visualizing relevant biological pathways and
study designs.

Mechanism of Action: Systemic ASBT Inhibition

A3907 is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter
(ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] ASBT is primarily expressed
in the terminal ileum, where it is responsible for the reabsorption of approximately 95% of bile
acids. It is also found in cholangiocytes (cells lining the bile ducts) and the proximal tubules of
the kidneys.[1][2]

By inhibiting ASBT in these locations, A3907 has the potential to modulate bile acid circulation
through a dual mechanism of action: increasing fecal bile acid excretion and promoting urinary
bile acid elimination.[4][5] This systemic activity is a key differentiator from gut-restricted ASBT
inhibitors. The intended therapeutic effect is to reduce the overall bile acid burden on the liver

in cholestatic conditions.[1][2]
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Figure 1: Mechanism of A3907 in Bile Acid Circulation.
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Preclinical Safety and Toxicology

A 13-week systemic toxicology study of A3907 was conducted in Wistar Han rats to evaluate its
safety profile upon repeated oral administration.[1]

e Species: Wistar Han rats.[1]
e Age: 7-10 weeks old at the start of the study.[1]

o Groups: Male (n=76) and female (n=76) rats were divided into four groups: a control group
and three dose groups of A3907.[1]

» Dosage: A3907 was administered daily at doses of 25, 150, and 1000 mg/kg/day.[1]
» Route of Administration: Oral gavage.[1]
e Duration: 13 weeks.[1]

o Endpoints: At the end of the study, animals were euthanized, and a standard set of organs
and tissues were collected for histopathological examination by a certified pathologist
following hematoxylin & eosin (H&E) staining.[1]

In preclinical studies, A3907 demonstrated high systemic exposure in mice and led to an
increased level of urinary bile acid secretion.[4] In a mouse model of cholestasis and sclerosing
cholangitis, treatment with A3907 resulted in decreased serum bile acids and reduced plasma
levels of transaminases, as well as markers for cell damage and fibrosis.[4]

The results of the 13-week toxicology study in rats were not detailed in the provided search
results. However, the progression of A3907 to Phase 1 human trials suggests that the
preclinical toxicology findings were acceptable for supporting clinical investigation.
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Figure 2: Workflow for the 13-Week Rat Toxicology Study.

Phase 1 Clinical Safety and Tolerability in Healthy
Volunteers

A first-in-human, double-blind, single and multiple ascending dose (SAD and MAD) study was
conducted to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
an oral formulation of A3907 in healthy adult subjects.[4]

o Study Design: A double-blind, single and multiple ascending dose study.[4]
o Participants: Healthy adult subjects.[4]

» Single Ascending Dose (SAD) Cohorts: A3907 exposure increased proportionally to doses
from 1 to 81 mg.[1]

» Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized into three
groups and administered a single oral dose of A3907 or placebo every 24 hours for 7 days.

[1]
o Group B1: 9 mg/day (A3907 n=6, placebo n=2).[1]
o Group B2: 27 mg/day (A3907 n=5, placebo n=1).[1]
o Group B3: 67.5 mg/day (A3907 n=6, placebo n=2).[1]
¢ Primary Objectives: To investigate the safety and tolerability of A3907.[4]

o Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles
of A3907.[4]

The Phase 1 study achieved its primary and secondary objectives.[4] A3907 was found to be
safe and well-tolerated at systemic exposures that had demonstrated therapeutic benefits in
preclinical models.[4][5] No serious adverse events (SAESs) or discontinuations due to
treatment-emergent adverse events (TEAES) were reported.[5] The study also showed
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evidence of target engagement, with increases in 7alpha-hydroxy-4-cholesten-3-one (C4), a
marker of bile acid synthesis, and reductions in low-density lipoprotein cholesterol (LDL-C).[5]

Table 1: Summary of A3907 Phase 1 Multiple Ascending Dose Study Design

Number of Number of )
) ) Duration of
Cohort Dose of A3907 Subjects Subjects .
Dosing
(A3907) (Placebo)
Bl 9 mg/day 6 2 7 days
B2 27 mg/day 5 1 7 days
B3 67.5 mg/day 6 2 7 days

Data sourced from a study on the effects of A3907 in experimental models of cholestatic liver

disease.[1]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://drug-dev.com/albireo-announces-positive-topline-data-from-phase-1-study-of-a3907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10442107/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Phase 1 Clinical Trial Workflow

Screening of
Healthy Volunteers

Randomization

l

:

Single Ascending Dose (SAD)

Multiple Ascending Dose (MAD)

(1-81 mq) (7 days)
Cohort B1 Cohort B2 Cohort B3
(9 mg/day) (27 mg/day) (67.5 mg/day)

' 1oy

Safety & Tolerability
Monitoring

PK/PD Analysis
(C4, LDL-C)

Final Data Analysis

Click to download full resolution via product page

Figure 3: Phase 1 Clinical Trial Workflow for A3907.

Summary and Future Directions
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The initial safety and toxicology data for A3907 are promising. Preclinical studies in rodents
demonstrated good systemic exposure and efficacy in a model of cholestatic liver disease.[1][4]
The Phase 1 study in healthy volunteers showed that A3907 is safe and well-tolerated, with
evidence of target engagement.[2][5] These findings support the continued clinical
development of A3907 for the treatment of cholestatic liver diseases.[2] A Phase 2 study to
evaluate the effect of A3907 on safety, tolerability, pharmacokinetics, and pharmacodynamics
in adults with Primary Sclerosing Cholangitis (PSC) has been planned.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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